1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride
Overview
Description
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C9H12BrN·HCl. It is a derivative of ethanamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride can be synthesized through a multi-step process involving the bromination of 3-methylphenyl ethanamine followed by the formation of the hydrochloride salt. The typical synthetic route involves:
Bromination: The starting material, 3-methylphenyl ethanamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Hydrochloride Salt: The brominated product is then reacted with hydrochloric acid to form the hydrochloride salt of 1-(3-Bromo-5-methylphenyl)ethanamine.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination and subsequent conversion to the hydrochloride salt under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the amine group to an amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted ethanamines with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include de-brominated ethanamines or reduced amines.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 1-(3-Chloro-5-methylphenyl)ethanamine hydrochloride
- 1-(3-Fluoro-5-methylphenyl)ethanamine hydrochloride
- 1-(3-Iodo-5-methylphenyl)ethanamine hydrochloride
Comparison:
1-(3-Bromo-5-methylphenyl)ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications that its analogs may not be as effective in.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-8(7(2)11)5-9(10)4-6;/h3-5,7H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNPWGFQJGLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227272-47-9 | |
Record name | Benzenemethanamine, 3-bromo-α,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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